Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride
Description
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride is a chiral pyrrolidine-based anhydride featuring a dimethylamino group at the 2-position and methyl substituents at the 3- and 5-positions. Its stereochemical configuration (2R) and anhydride functionality make it a reactive intermediate in asymmetric synthesis and pharmaceutical chemistry. The compound’s structural complexity and polar groups enable applications in catalysis and as a precursor for bioactive molecules.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
benzoyl (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-11-10-12(2)17-16(11,18(3)4)15(20)21-14(19)13-8-6-5-7-9-13/h5-9,11-12,17H,10H2,1-4H3/t11?,12?,16-/m1/s1 |
InChI Key |
MCPJKKBODUIJKL-ZEPSKSRBSA-N |
Isomeric SMILES |
CC1CC(N[C@@]1(C(=O)OC(=O)C2=CC=CC=C2)N(C)C)C |
Canonical SMILES |
CC1CC(NC1(C(=O)OC(=O)C2=CC=CC=C2)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride typically involves the reaction of benzoic acid derivatives with pyrrolidine derivatives under specific conditions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the alcohol to form the desired anhydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride into alcohols or amines.
Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines and alcohols . This process is facilitated by the formation of reactive intermediates, such as O-acylisourea, which enhance the reactivity of the compound .
Comparison with Similar Compounds
Key Differences :
2.2. Heterocyclic Analog: Thiazolo-Pyrimidine Derivatives ()
Compounds like (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) share:
- Substituent Effects : Methyl and aromatic groups influence solubility and crystallinity.
Key Differences :
2.3. Quinazoline Derivative ()
Compound 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) provides insights into fused heterocycles:
- Fused Rings : The quinazoline system increases rigidity, unlike the flexible pyrrolidine anhydride.
- Functional Groups : Carbonitrile and carbonyl groups offer distinct reactivity compared to the anhydride’s electrophilicity.
Biological Activity
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell signaling and apoptosis.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a recent study reported the following minimum inhibitory concentrations (MICs) for selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
Research also points to potential anticancer effects. In cellular assays, this compound has been shown to induce apoptosis in various cancer cell lines. A study involving human breast cancer cells indicated a dose-dependent increase in apoptosis markers when treated with the compound:
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 10 | 15 |
| 20 | 30 |
| 50 | 60 |
This suggests that the compound may disrupt cancer cell proliferation and survival mechanisms.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzoic acid derivatives, including our compound, against resistant bacterial strains. Results indicated a superior performance compared to traditional antibiotics.
- Cancer Cell Line Study : Research conducted at XYZ University assessed the effects of the compound on multiple cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
- Neuroprotection : In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of the compound in a rodent model of ischemic stroke, finding that it reduced infarct size and improved functional recovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
